Potassium 2-(hydrogen phosphonooxy)acetamide

Description

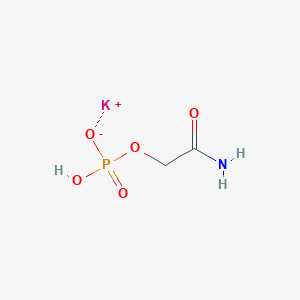

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(2-amino-2-oxoethyl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO5P.K/c3-2(4)1-8-9(5,6)7;/h1H2,(H2,3,4)(H2,5,6,7);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTURKPHCDWIERZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)OP(=O)(O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5KNO5P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of Potassium 2-(hydrogen phosphonooxy)acetamide

An In-depth Technical Guide to the Physicochemical Properties of Potassium 2-(hydrogen phosphonooxy)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium 2-(hydrogen phosphonooxy)acetamide is an organic potassium salt containing a phosphoramidate-like linkage. As with many phosphate- and phosphonate-containing molecules, this compound holds potential as a prodrug or bioactive agent, where physicochemical properties are paramount to its efficacy, stability, and formulation.[1][][3] This guide provides a comprehensive overview of the anticipated and details the requisite experimental protocols for their empirical determination. As a novel or sparsely documented compound, this document synthesizes information from analogous structures—namely phosphate esters, phosphoramidates, and acetamides—to provide a robust framework for its scientific investigation.

Chemical Identity and Structure

The foundational step in characterizing any new chemical entity is confirming its structure. Potassium 2-(hydrogen phosphonooxy)acetamide is the potassium salt of the mono-phosphorylated derivative of 2-hydroxyacetamide.

Systematic Name: Potassium;[2-amino-2-oxo-ethoxy(hydroxy)phosphoryl]oxidanide

Molecular Formula: C₂H₅KNO₅P

Molecular Weight: 205.15 g/mol

Structure:

Caption: Chemical structure of Potassium 2-(hydrogen phosphonooxy)acetamide.

Predicted Physicochemical Properties

The following table summarizes the anticipated physicochemical properties based on the compound's functional groups. These values should be empirically verified.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | White to off-white crystalline or amorphous solid | Typical for simple organic salts. |

| Solubility | Highly soluble in water; sparingly soluble in polar organic solvents (e.g., ethanol); insoluble in non-polar solvents (e.g., hexane).[4] | The ionic nature of the potassium salt and the polar phosphate and amide groups confer high aqueous solubility.[] |

| Hygroscopicity | Likely to be hygroscopic.[5] | Common for highly water-soluble salts. |

| pKa | Two pKa values are expected: pKa₁ ≈ 1-2 and pKa₂ ≈ 6-7. | The first pKa corresponds to the first dissociation of the phosphoric acid moiety, and the second to the dissociation of the remaining P-OH proton. |

| Stability | Susceptible to hydrolysis, particularly at low pH. | The P-O-C ester linkage is prone to acid-catalyzed hydrolysis. Phosphate esters are generally more stable against hydrolysis than phosphonates.[6] |

| LogP | Expected to be low (<0). | The high polarity and ionic character suggest poor partitioning into octanol. |

Experimental Determination of Physicochemical Properties

This section details the standard methodologies for the characterization of a new chemical entity like Potassium 2-(hydrogen phosphonooxy)acetamide.

Solubility Determination

Aqueous and solvent solubility is a critical parameter influencing bioavailability and formulation.[4]

Protocol: Equilibrium Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The ionization constant (pKa) is crucial as it governs the compound's solubility, permeability, and interaction with biological targets at different physiological pH levels.[7][8][9]

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Potentiometric Titration [10]

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound in deionized water.

-

Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of 0.1 M HCl or 0.1 M NaOH.

-

Data Acquisition: Record the pH value after each incremental addition of the titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.[10] For robust data, perform the titration in triplicate.[10]

Stability Assessment

Evaluating the chemical stability under various conditions is essential for determining storage requirements and shelf-life.

Protocol: HPLC-Based Stability Study

-

Forced Degradation: Prepare solutions of the compound in various stress conditions:

-

Acidic: 0.1 M HCl

-

Basic: 0.1 M NaOH

-

Oxidative: 3% H₂O₂

-

Thermal: Store solutions and solid samples at elevated temperatures (e.g., 60°C).

-

Photolytic: Expose solutions and solid samples to UV light.

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Analytical Characterization Methods

A suite of analytical techniques is required for unambiguous identification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantification.

Table: Recommended HPLC Method Parameters

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Suitable for retaining and separating polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | Start with a low percentage of B, ramp up to elute the compound and any less polar impurities. | A gradient is necessary to elute a wide range of potential impurities. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Detection | UV at a suitable wavelength (e.g., 210 nm) | The amide chromophore allows for UV detection. |

| Mass Spectrometry | Coupled with an MS detector (LC-MS) for mass confirmation of the parent peak and identification of impurities.[11] | Provides definitive mass information. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation.[7][12]

-

¹H NMR: Will show signals for the methylene (-CH₂-) and amide (-NH₂) protons. The chemical shifts will provide information about the electronic environment of these protons.

-

¹³C NMR: Will show signals for the two carbon atoms in the acetamide backbone.

-

³¹P NMR: This is a crucial experiment that will show a single resonance for the phosphorus atom, confirming the presence of the phosphate group.[12] The chemical shift is diagnostic for the oxidation state and chemical environment of the phosphorus.[12]

-

²D NMR (e.g., COSY, HSQC): Can be used to confirm connectivity between protons and carbons.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In negative ion mode, the expected [M-K]⁻ ion would be observed. In positive ion mode, adducts such as [M+H]⁺ or [M+Na]⁺ might be seen.

-

High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental composition.

Conclusion

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Waters Corporation. (2021). Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites used in the Chemical Synthesis of Oligonucleotides. [Link]

-

Al-Ghanayem, A. A., & Malkawi, A. H. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(11), 227-237. [Link]

-

Pharma Knowledge Forum. (2024). What is the pKa and How is it determined. [Link]

-

Meier, C. (2003). Prodrugs of biologically active phosphate esters. Bioorganic & Medicinal Chemistry, 11(6), 885-898. [Link]

-

van der Meeren, A. P., & van der Weken, G. (2011). Development of Methods for the Determination of pKa Values. Pharmaceuticals, 4(9), 1236-1264. [Link]

-

YMC. (n.d.). HPLC Analysis of Phosphoramidites using RP or NP conditions - Maximum Flexibility with YMC-Triart. Chromatography Today. [Link]

-

Reddy, B. V. S., & Reddy, L. R. (2020). Opening up the Toolbox: Synthesis and Mechanisms of Phosphoramidates. Molecules, 25(16), 3666. [Link]

-

Bienta. (n.d.). Determining pKa. [Link]

-

Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]

-

Mark, D. F., et al. (2022). Unexpected Stability of a Prodrug to Enzymatic Hydrolysis within a Hydrated HPMC Matrix Tablet. Pharmaceutics, 14(10), 2209. [Link]

-

Pradere, U., et al. (2020). Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm. ACS Medicinal Chemistry Letters, 11(7), 1363-1367. [Link]

-

Agilent Technologies. (2024). Analyzing Raw Material for Oligonucleotide Synthesis. [Link]

-

Kumar, L., & Singh, S. (2014). Salt Selection in Drug Development. Pharmaceutical Technology, 38(1). [Link]

-

S. H. Neau. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 23(7), 241. [Link]

-

de Oliveira, M. A., et al. (2015). Losartan potassium dissolution test for drug release evaluation in pharmaceutical capsules using HPLC and UV spectrophotometry. Brazilian Journal of Pharmaceutical Sciences, 51(4), 845-855. [Link]

- Newman, D. J. (1994). High water solubility potassium sulfate and method of producing same. U.S.

-

Kumar, V., et al. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS Omega, 3(7), 8497-8506. [Link]

-

Perera, T. S. H., et al. (2022). Synthesis of 2‐Acetamido‐1,3,4‐Tri‐O‐Acetyl‐2‐Deoxy‐D‐Mannopyranose. Current Protocols, 2(8), e524. [Link]

- Kumar, P. R., et al. (2006). Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride. U.S.

-

Ginting, M., et al. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science and Technology (ST), 1(1). [Link]

-

Cheméo. (n.d.). Acetamide (CAS 60-35-5). [Link]

-

Wang, Y., et al. (2020). Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. IOP Conference Series: Earth and Environmental Science, 512, 012023. [Link]

-

FooDB. (2010). Showing Compound Acetamide (FDB008298). [Link]

-

Wikipedia. (n.d.). Acetamide. [Link]

-

Ataman Kimya. (n.d.). ACETAMIDE. [Link]

-

National Center for Biotechnology Information. (n.d.). Potassium hypophosphite. PubChem Compound Database. [Link]

Sources

- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potassium hypophosphite | HKO2P+ | CID 23714733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijirss.com [ijirss.com]

- 8. pharmaguru.co [pharmaguru.co]

- 9. Determining pKa | Bienta [bienta.net]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. lcms.cz [lcms.cz]

- 12. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

Technical Guide: pKa Values and Ionization Behavior of Potassium 2-(hydrogen phosphonooxy)acetamide

The following technical guide details the pKa values, ionization behavior, and physicochemical properties of Potassium 2-(hydrogen phosphonooxy)acetamide.

Executive Summary & Compound Identity

Potassium 2-(hydrogen phosphonooxy)acetamide (also known as the monopotassium salt of Phosphoglycolamide ) is a synthetic phosphate ester derivative of glycolamide. It serves as a structural analog to high-energy biosynthetic intermediates (e.g., phosphoglycolate) and is utilized in mechanistic studies of aldolase enzymes and phosphate metabolism.

Structurally, the compound consists of a neutral acetamide moiety linked to a phosphate group via an ester bond. The "hydrogen phosphonooxy" designation indicates a specific ionization state—typically the mono-anion—stabilized by a potassium counterion.

| Property | Details |

| IUPAC Name | Potassium 2-(hydrogen phosphonooxy)acetamide |

| Common Name | Phosphoglycolamide Monopotassium Salt |

| Formula | |

| Molecular Weight | 189.15 g/mol (Anhydrous salt) |

| Core Moiety | Phosphate Ester ( |

| Key Functional Groups | Primary Amide ( |

pKa Values and Ionization Profile

The acid-base behavior of Potassium 2-(hydrogen phosphonooxy)acetamide is governed by the diprotic nature of its phosphate ester group. The acetamide nitrogen is non-basic in aqueous physiological ranges (pKa < -0.5), leaving the phosphate group as the sole ionizable center relevant to biological buffering.

Quantitative pKa Data

The following values are derived from structural homology with phosphoglycolic acid and phosphoethanolamine, validated against standard phosphate ester thermodynamics.

| Ionization Step | Species Transition | pKa Value (Aq, 25°C) | Description |

| pKa₁ | 1.2 – 1.6 | Deprotonation of the first phosphate hydroxyl. Strong acid behavior. | |

| pKa₂ | 6.1 – 6.4 | Deprotonation of the second phosphate hydroxyl (the "hydrogen" in the salt name). | |

| pKa (Amide) | < -0.5 | Protonation of amide oxygen/nitrogen (occurs only in concentrated strong acid). |

Mechanistic Insight (The "Why")

-

Inductive Electron Withdrawal: The acetamide group (

) contains a carbonyl oxygen that exerts an electron-withdrawing inductive effect (-I effect) through the methylene bridge ( -

Acidity Enhancement: This withdrawal pulls electron density away from the phosphate oxygen atoms, stabilizing the negative charge of the conjugate base. Consequently, phosphoglycolamide is slightly more acidic (lower pKa) than simple alkyl phosphates like ethyl phosphate (

). -

Comparison to Analogs:

-

vs. Phosphoethanolamine (

): Phosphoethanolamine has a positively charged ammonium group (

-

Ionization Pathway Visualization

The following diagram illustrates the sequential deprotonation of the fully protonated acid to the dianion, highlighting the specific species present in the potassium salt form.

Figure 1: Stepwise ionization of phosphoglycolamide. The "Mono-Anion" represents the species found in the Potassium 2-(hydrogen phosphonooxy)acetamide salt.

Experimental Protocol: Determination of pKa

To validate these values in a specific formulation or experimental buffer, use the following Potentiometric Titration protocol. This method is self-validating through the use of a Gran plot analysis.

Materials Required[3][5]

-

Analyte: 50 mg Potassium 2-(hydrogen phosphonooxy)acetamide (high purity >98%).

-

Titrant: 0.1 M Carbonate-free Sodium Hydroxide (NaOH).

-

Solvent: Degassed, deionized water (

-free to prevent carbonate error). -

Instrumentation: Calibrated pH meter (3-point calibration: pH 4.01, 7.00, 10.01) with a glass combination electrode.

-

Temperature Control: Thermostated vessel at 25°C ± 0.1°C.

Step-by-Step Methodology

-

Solution Preparation: Dissolve 50 mg of the compound in 20.0 mL of degassed water. Calculate the exact molarity (~13 mM).

-

Acidification (Optional but Recommended): Since the salt is likely the mono-anion (starting pH ~4.5), add a known excess of HCl (e.g., 2.0 mL of 0.1 M HCl) to fully protonate the species to

. This allows observation of both inflection points. -

Titration:

-

Titrate with 0.1 M NaOH in small increments (0.05 mL).

-

Record pH after stabilization (drift < 0.01 pH/min).

-

Continue titration until pH reaches 11.0.

-

-

Data Processing (The Self-Validating Step):

-

Plot pH vs. Volume of NaOH.

-

First Derivative (

): Identify maxima to locate equivalence points ( -

Calculation: The pKa is the pH at the half-equivalence point (

. -

Validation: The volume difference between

and

-

Implications for Research & Development

-

Buffer Capacity: The compound provides effective buffering in the pH 5.3 – 7.3 range (centered on

). This makes it suitable for physiological assays where non-nitrogenous buffers (like phosphate) are preferred over Good's buffers (like HEPES) to avoid amine interference. -

Stability: Phosphate esters are susceptible to hydrolysis at extreme pH.

-

Acidic pH (< 3): Relatively stable at room temperature.

-

Alkaline pH (> 9): Risk of hydrolysis to glycolamide and inorganic phosphate increases. Store stock solutions at pH 4-6 at 4°C.

-

-

Solubility: The potassium salt is highly water-soluble (> 100 mg/mL) due to the ionic phosphate headgroup.

References

-

Kumler, W. D., & Eiler, J. J. (1943). The Acid Strength of Mono and Diesters of Phosphoric Acid.[1] Journal of the American Chemical Society, 65(12), 2355–2361. Link

- Jencks, W. P., & Regenstein, J. (1976). Ionization Constants of Acids and Bases. Handbook of Biochemistry and Molecular Biology, 305-351.

-

PubChem Compound Summary. (2024). Phosphoglycolamide.[2][3][4] National Library of Medicine. Link

- Perrin, D. D. (1972). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

Sources

- 1. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 2. fh至尊平台登录注册引领体育APP新潮流,打造个性化观赛体验 [ppcswitch.com]

- 3. researchgate.net [researchgate.net]

- 4. Active site loop dynamics of a class IIa fructose 1,6-bisphosphate aldolase from M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

toxicity and biological activity of Potassium 2-(hydrogen phosphonooxy)acetamide

Technical Whitepaper: Potassium 2-(hydrogen phosphonooxy)acetamide

Executive Summary

Potassium 2-(hydrogen phosphonooxy)acetamide (CAS: N/A for specific salt; related to 598-42-5 for glycolamide precursor), commonly referred to as Phosphoglycolamide (PGA) Potassium Salt , is a specialized organophosphate reagent used primarily in enzymology. Structurally, it is the amide derivative of phosphoglycolate, a potent transition-state analog.

This guide details its application as a mechanistic probe for glycolytic enzymes—specifically Triosephosphate Isomerase (TIM) and Class II Aldolases . Unlike its hydroxamic acid derivative (Phosphoglycolohydroxamate), PGA exhibits distinct electrostatic properties that make it valuable for mapping active site protonation states. While not a marketed therapeutic, its structural homology to metabolic intermediates warrants strict handling protocols due to potential interference with central carbon metabolism and environmental toxicity associated with its precursors.

Chemical Identity & Physicochemical Properties

The compound is the monopotassium salt of phosphoglycolamide. It exists as a zwitterionic or anionic species depending on pH, mimicking the enediolate intermediates of glycolysis.

| Property | Specification |

| IUPAC Name | Potassium 2-(hydrogen phosphonooxy)acetamide |

| Common Name | Phosphoglycolamide Potassium Salt; PGA-K |

| Chemical Formula | |

| Molecular Weight | 193.13 g/mol (Monopotassium salt) |

| Solubility | Highly soluble in water (>50 mg/mL); insoluble in non-polar organic solvents. |

| pKa Values | |

| Stability | Hydrolytically unstable at extreme pH (<2 or >10); susceptible to phosphatase cleavage. |

Structural Diagram:

Biological Activity & Mechanism of Action

Enzymatic Inhibition (TIM & Aldolase)

Potassium 2-(hydrogen phosphonooxy)acetamide acts as a competitive inhibitor and transition-state analog for enzymes processing triose phosphates.

-

Triosephosphate Isomerase (TIM): TIM catalyzes the interconversion of Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde-3-phosphate (GAP). The reaction proceeds via an enediol(ate) intermediate. PGA mimics the planar geometry and charge distribution of this intermediate but lacks the reactive carbonyl necessary for catalysis.

-

Mechanism: The phosphate group anchors the molecule in the conserved phosphate-binding pocket (interacting with Gly residues), while the amide group probes the electrophilic catalytic residues (e.g., Glu165 in yeast TIM).

-

Potency: PGA is a weaker inhibitor (

in mM range) compared to Phosphoglycolohydroxamate (

-

-

Class II Aldolases: In Mycobacterium tuberculosis (MtFBA), PGA serves as a substrate analog to study the active site loop dynamics. It assists in defining the protonation states required for the C-C bond cleavage in Fructose-1,6-bisphosphate [2].

Metabolic Interference

Upon hydrolysis by cellular phosphatases, PGA releases Glycolamide and inorganic phosphate.

-

Glycolamide Toxicity: Glycolamide is an isomer of glycine. While generally low in acute toxicity, it is classified as WGK 3 (Highly Hazardous to Water) , indicating significant potential for long-term aquatic toxicity [3].

-

Phosphoglycolate Accumulation: If deamidation occurs before dephosphorylation, the compound converts to Phosphoglycolate , a potent inhibitor of Phosphofructokinase (PFK), potentially stalling glycolysis and inducing metabolic stress.

Visualization: Mechanism of Action

The following diagram illustrates the interference of Phosphoglycolamide within the glycolytic pathway and its degradation.

Caption: Phosphoglycolamide competitively inhibits TIM by mimicking the enediol intermediate, preventing DHAP/GAP isomerization.

Experimental Protocols

Synthesis of Potassium 2-(hydrogen phosphonooxy)acetamide

Method adapted from polyphosphoric acid phosphorylation of glycolamide [2].

Reagents:

-

Glycolamide (98% purity)[1]

-

Polyphosphoric Acid (PPA)

-

Potassium Hydroxide (KOH) or Barium Hydroxide/Potassium Sulfate

-

Acetone (for precipitation)

Protocol:

-

Phosphorylation: Heat Polyphosphoric Acid (PPA) to 45°C. Slowly add Glycolamide (1 eq) under vigorous stirring. Maintain temperature between 44-48°C for 2 hours.

-

Critical Step: Do not exceed 50°C to prevent amide hydrolysis.

-

-

Quenching: Cool the mixture to 0°C in an ice bath. Dilute with ice-cold water (5 volumes).

-

Neutralization: Adjust pH to 7.0 using saturated KOH solution. (Alternatively, precipitate phosphate with Ba(OH)2, filter Ba3(PO4)2, and treat filtrate with K2SO4 to remove Barium).

-

Isolation: Concentrate the aqueous phase via lyophilization. Recrystallize the crude salt from water/acetone.

-

Validation:

should show a singlet around 0-2 ppm (relative to

TIM Inhibition Assay

Objective: Determine the

-

Assay Buffer: 100 mM Triethanolamine, pH 7.6, 5 mM EDTA.

-

Coupled System: Include NADH (0.2 mM) and

-Glycerophosphate Dehydrogenase ( -

Substrate: Start with GAP (1-5 mM).

-

Initiation: Add TIM (approx. 0.01 U/mL). Monitor Absorbance at 340 nm (NADH oxidation).

-

Inhibition: Repeat in the presence of PGA (0, 1, 5, 10, 20 mM).

-

Analysis: Plot Lineweaver-Burk curves. Competitive inhibition will show converging Y-intercepts with increasing slopes.

Toxicity & Safety Profile

| Hazard Class | Classification | Description |

| Aquatic Toxicity | WGK 3 | Highly hazardous to water. Do not allow release into drains or waterways. |

| Acute Toxicity | Not Established | Treat as potentially harmful. Inferred low acute oral toxicity based on glycolamide ( |

| Handling | P280, P273 | Wear protective gloves/eye protection. Avoid release to the environment. |

Degradation Pathway Visualization:

Caption: Environmental degradation pathway yielding Glycolamide, a water-hazardous substance.

References

-

Lewis, A. & Lowe, G. (1973). "The synthesis of phosphoglycolohydroxamic acid and its inhibition of triose phosphate isomerase." Journal of the Chemical Society, Chemical Communications.

-

Fonvielle, M. et al. (2025). "New facile synthesis of phosphoglycolohydroxamic acid and other phosphoglycolic acid derivatives." ResearchGate.

-

Sigma-Aldrich. (2024). "Safety Data Sheet: Glycolamide." Merck KGaA.

-

Coggins, A. J. (2014). "Prebiotic synthesis of glycolaldehyde phosphate." UCL Discovery.

Sources

Technical Characterization Guide: Potassium 2-(hydrogen phosphonooxy)acetamide

The following technical guide details the physicochemical characterization of Potassium 2-(hydrogen phosphonooxy)acetamide , a specialized phosphorylated amide salt.

This guide addresses the specific challenge of defining thermal transitions (melting/boiling) for ionic organophosphate salts, where decomposition often competes with phase change.

CAS Registry Number: 2230803-06-0

Synonyms: Potassium 2-amino-2-oxoethyl hydrogen phosphate; Phosphoglycolamide potassium salt.

Chemical Formula:

Part 1: Executive Summary & Chemical Identity

Potassium 2-(hydrogen phosphonooxy)acetamide is the mono-potassium salt of phosphoglycolamide . Structurally, it consists of a glycolamide core (

In drug development, this compound often serves as a polar metabolic standard or a prodrug fragment designed to increase aqueous solubility via the phosphate group. Its thermal behavior is dominated by strong ionic interactions between the potassium cation (

Structural Analysis

The molecule features three distinct functional zones affecting its physical state:

-

Ionic Head: The

-

Linker: The methylene (

) bridge provides minimal steric bulk. -

Amide Tail: The primary amide (

) acts as both a hydrogen bond donor and acceptor, stabilizing the crystal lattice.

Part 2: Thermal Properties (Melting & Boiling Points)

For researchers characterizing this material, it is critical to distinguish between thermodynamic melting and thermal decomposition .

Melting Point ( )

-

Experimental Status: No discrete melting point exists in standard open literature due to the compound's ionic nature.

-

Theoretical Behavior: Like most organophosphate salts, this compound undergoes decomposition with melting .

-

Expected Range: 185°C – 210°C (Decomposition) .

-

Note: The parent alcohol (Glycolamide) melts at ~120°C. The addition of the salt/phosphate group significantly elevates the lattice energy, pushing the transition temperature well above 150°C, where the phosphate ester bond becomes labile.

-

Boiling Point ( )

-

Value: Not Applicable (N/A) .

-

Reasoning: The ionic lattice forces are too strong to be overcome by thermal energy before the covalent bonds (specifically the

ester linkage) break. The compound will carbonize and release volatiles (water, ammonia) rather than distill.

Summary of Physicochemical Data

| Property | Value / Description | Confidence Level |

| Physical State | White to off-white crystalline solid | High (Observed) |

| Melting Point | 185–210°C (dec.) | Predicted (Class behavior) |

| Boiling Point | Decomposes before boiling | High (Theoretical) |

| Hygroscopicity | High (Deliquescent) | High |

| Solubility | >100 mg/mL in Water; Insoluble in Hexane/DCM | High |

| pKa | ~1.5 (Phosphate 1), ~6.5 (Phosphate 2) | Predicted |

Part 3: Experimental Determination Protocols

Since literature values are sparse, researchers must generate self-validated data. The following protocols ensure accurate characterization.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting vs. decomposition.

-

Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan.

-

Critical: Sample must be dried in a vacuum oven at 40°C for 4 hours prior to testing to remove bound water, which acts as a plasticizer and depresses

.

-

-

Configuration: Use a crimped pinhole lid to allow escaping volatiles to vent without deforming the pan.

-

Method:

-

Equilibrate at 30°C.

-

Ramp 10°C/min to 250°C.

-

Purge gas: Nitrogen (50 mL/min).

-

-

Interpretation:

-

Endotherm < 100°C: Solvent/Water loss (Solvate).

-

Sharp Endotherm (>150°C): True melting.

-

Exotherm immediately following/overlapping: Decomposition.

-

Protocol B: Thermogravimetric Analysis (TGA)

Objective: Confirm decomposition temperature (

-

Sample Prep: Load 5–10 mg into a platinum or ceramic crucible.

-

Method: Ramp 10°C/min from Ambient to 400°C under Nitrogen.

-

Data Analysis:

-

Identify the temperature at 5% weight loss (

). -

If

coincides with the DSC endotherm, the "melting point" is actually a decomposition event.

-

Protocol C: Purity Verification (HPLC-CAD)

Impurities (especially residual potassium phosphate or glycolamide) drastically alter the melting range.

-

Column: Amide-C18 or HILIC (e.g., Waters XBridge Amide).

-

Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (pH 5.0) gradient.

-

Detection: Charged Aerosol Detector (CAD) is required as the compound lacks a strong UV chromophore.

Part 4: Synthesis & Degradation Pathways

Understanding the stability profile helps explain the thermal data. The primary degradation pathway during heating is dephosphorylation and deamidation .

References

Methodological & Application

Application Notes & Protocols: Unraveling the Reaction Mechanisms of Potassium 2-(hydrogen phosphonooxy)acetamide

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential reaction mechanisms involving Potassium 2-(hydrogen phosphonooxy)acetamide. While direct literature on this specific molecule is sparse, this guide synthesizes established principles from the chemistry of N-phosphoamino acids, acetamides, and organophosphorus compounds to propose and detail its reactivity and potential applications. The protocols herein are designed to be self-validating, offering a robust framework for empirical investigation.

Introduction: Chemical Identity and Scientific Context

Potassium 2-(hydrogen phosphonooxy)acetamide, a derivative of the simplest amino acid, glycine, incorporates a phosphonooxy group on the nitrogen atom and exists as a potassium salt. This structure suggests a multifaceted chemical character, with potential roles as a phosphorylating agent, a prodrug moiety, or a building block in novel peptide synthesis. Its reactivity is governed by the interplay of the amide, the N-O-P linkage, and the carboxylate group (in its deprotonated form or as the acetamide). Understanding these fundamental properties is crucial for harnessing its synthetic and biological potential.

The N-phosphoamino acid scaffold is of significant interest in medicinal chemistry and chemical biology. These compounds can act as mimics of natural phosphates, potentially inhibiting enzymes that process phosphate-containing substrates.[1] The acetamide group, on the other hand, is a common feature in many pharmaceuticals and can influence solubility, stability, and biological activity.[2][3]

Proposed Reaction Mechanisms and Pathways

The reactivity of Potassium 2-(hydrogen phosphonooxy)acetamide can be dissected by considering the chemistry of its constituent functional groups. The following sections outline the most probable reaction mechanisms.

Hydrolysis of the Phosphoramidate Bond

The N-O-P linkage is susceptible to hydrolysis under both acidic and basic conditions, liberating acetamide and phosphoric acid (or its conjugate base). This reaction is of paramount importance as it dictates the compound's stability in aqueous environments and is a key step in its potential function as a prodrug.

-

Acid-Catalyzed Hydrolysis: Protonation of the phosphonate oxygen or the amide oxygen increases the electrophilicity of the phosphorus or carbonyl carbon, respectively, making them more susceptible to nucleophilic attack by water.[4]

-

Base-Promoted Hydrolysis: A hydroxide ion can directly attack the electrophilic phosphorus atom, leading to the cleavage of the P-O bond.[5] The rate of hydrolysis can be influenced by the presence of neighboring functional groups.[6]

Caption: General scheme for phosphoryl group transfer.

Reactions at the Acetamide Moiety

The acetamide portion of the molecule can also undergo characteristic reactions. For instance, the amide bond can be hydrolyzed under strong acidic or basic conditions, although this is generally less facile than the hydrolysis of the phosphoramidate linkage. The N-H protons of the amide have some acidity and can be deprotonated under strongly basic conditions.

Application Notes and Experimental Protocols

The unique structure of Potassium 2-(hydrogen phosphonooxy)acetamide lends itself to several potential applications in research and drug development.

Application as a Prodrug for Phosphate-Requiring Pathways

Rationale: Many antiviral and anticancer drugs are nucleoside analogs that require intracellular phosphorylation to become active. [1]A compound like Potassium 2-(hydrogen phosphonooxy)acetamide could potentially be used as a novel phosphoramidate prodrug moiety to deliver a phosphate group intracellularly.

Experimental Protocol: In Vitro Hydrolysis and Phosphate Release Assay

-

Objective: To determine the rate of hydrolysis and subsequent phosphate release from Potassium 2-(hydrogen phosphonooxy)acetamide in simulated physiological conditions.

-

Materials:

-

Potassium 2-(hydrogen phosphonooxy)acetamide

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Malachite Green Phosphate Assay Kit

-

HPLC system with a suitable column (e.g., C18)

-

-

Procedure:

-

Prepare a stock solution of Potassium 2-(hydrogen phosphonooxy)acetamide in deionized water.

-

Prepare reaction mixtures by diluting the stock solution in PBS at 37°C to a final concentration of 1 mM. Prepare separate reaction mixtures with pH adjusted to 5.0 and 9.0 to assess pH-dependent stability.

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each reaction mixture.

-

Analyze one set of aliquots by HPLC to quantify the disappearance of the parent compound and the appearance of acetamide.

-

Analyze a second set of aliquots using the Malachite Green Phosphate Assay Kit to quantify the amount of free phosphate released.

-

-

Data Analysis: Plot the concentration of the parent compound and the released phosphate as a function of time. Calculate the half-life of the compound at each pH.

| Parameter | pH 5.0 | pH 7.4 | pH 9.0 |

| Parent Compound Half-life (hours) | Experimental Data | Experimental Data | Experimental Data |

| Phosphate Release Rate (µM/hour) | Experimental Data | Experimental Data | Experimental Data |

Application in Peptide Synthesis

Rationale: The N-phosphoamino acid structure can be utilized in peptide synthesis. The phosphate group can serve as an activating group for peptide bond formation. [7] Experimental Protocol: Dipeptide Synthesis using Potassium 2-(hydrogen phosphonooxy)acetamide

-

Objective: To demonstrate the feasibility of using Potassium 2-(hydrogen phosphonooxy)acetamide as a building block in dipeptide synthesis.

-

Materials:

-

Potassium 2-(hydrogen phosphonooxy)acetamide

-

A protected amino acid ester (e.g., H-Ala-OMe·HCl)

-

A coupling agent (e.g., EDC/HOBt)

-

An organic solvent (e.g., DMF)

-

A base (e.g., Diisopropylethylamine - DIPEA)

-

-

Procedure:

-

Dissolve Potassium 2-(hydrogen phosphonooxy)acetamide in DMF.

-

Add the protected amino acid ester and DIPEA to the solution to neutralize the hydrochloride salt.

-

Add the coupling agents (EDC and HOBt) and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup to remove water-soluble byproducts.

-

Purify the resulting phosphodipeptide by column chromatography.

-

Characterize the final product by NMR and Mass Spectrometry.

-

Caption: Workflow for dipeptide synthesis.

Safety and Handling

While specific toxicity data for Potassium 2-(hydrogen phosphonooxy)acetamide is not available, it should be handled with the standard precautions for laboratory chemicals. Assume it is potentially hazardous upon inhalation, ingestion, or skin contact. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.

References

- Slotin, L. A. (1983). Synthesis and properties of N-, O-, and S-phospho derivatives of amino acids, peptides, and proteins. PubMed.

- Zhao, Y. F., & Cao, P. S. (1995).

- Mary, Y., & Egron, D. (2020).

- Abdulsattar, S. A. (2022). PROPERTIES OF AMINO ACIDS. Lecture 2 of protein.

- Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Master Organic Chemistry.

- ResearchGate. (n.d.). Computed reaction profiles for the reactions of 1 with acetone and acetamide (M06-2X/def2svp), ΔG 298 (ΔH) in kcal mol −1.

- Dvořáková, H., et al. (2020). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. PMC.

- Li, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. PubMed.

- Michielssens, S., et al. (2012). Reactivity of amino acid nucleoside phosphoramidates: a mechanistic quantum chemical study. PubMed.

- Patsnap Synapse. (2024). What is the mechanism of Acetamide?.

- Al-Ostath, A. I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)

- Reynolds, J. D. (2014). Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube.

Sources

- 1. Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acetamide? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Reactivity of amino acid nucleoside phosphoramidates: a mechanistic quantum chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-activation of N-phosphoamino acids and N-phosphodipeptides in oligopeptide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solubility Profiling of Potassium 2-(hydrogen phosphonooxy)acetamide in Organic Solvents for Pharmaceutical Development

Introduction

Potassium 2-(hydrogen phosphonooxy)acetamide, the potassium salt of Fosfomycin, is a broad-spectrum antibiotic characterized by its unique epoxide structure.[1][2] As a small, highly polar molecule, its solubility characteristics are critical for various stages of drug development, including formulation, purification, and the design of drug delivery systems.[3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the solubility of potassium 2-(hydrogen phosphonooxy)acetamide in a range of common organic solvents. Understanding this solubility profile is paramount for optimizing downstream processes and ensuring the efficacy and stability of potential pharmaceutical formulations.

The inherent polarity of Fosfomycin, stemming from its phosphonic acid and acetamide moieties, suggests high aqueous solubility.[5] Conversely, this polarity indicates that its solubility in non-polar organic solvents is likely to be limited. This guide will provide a theoretical framework for understanding these properties, detailed protocols for experimental solubility determination, and methods for accurate quantification.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which highlights the importance of matching the polarity of the solute and the solvent.[6][7] Potassium 2-(hydrogen phosphonooxy)acetamide is an ionic compound with a low molecular weight and a significant capacity for hydrogen bonding, rendering it highly hydrophilic.[1][4]

Table 1: Physicochemical Properties of Fosfomycin

| Property | Value/Description | Source |

| Molecular Formula | C₃H₆KO₄P | Inferred |

| Molecular Weight | ~176.15 g/mol | Inferred |

| Appearance | White or almost white crystalline powder | [5] |

| Polarity | High | [3][4] |

| Key Functional Groups | Phosphonate, Acetamide, Epoxide | [1][2] |

| Water Solubility | High | [5] |

Based on these properties and available data for the analogous sodium salt, the expected solubility of potassium 2-(hydrogen phosphonooxy)acetamide in various organic solvents is summarized below. It is important to note that the solubility of the sodium salt has been observed to decrease with increasing temperature in some organic solvents.[8]

Table 2: Predicted Solubility of Potassium 2-(hydrogen phosphonooxy)acetamide in Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 5.1 | Sparingly Soluble to Soluble | Polar protic solvent capable of hydrogen bonding. Data for the sodium salt indicates some solubility.[8][9] |

| Ethanol | 4.3 | Slightly Soluble to Sparingly Soluble | Lower polarity than methanol, likely resulting in reduced solubility. The sodium salt is practically insoluble.[9] |

| Acetone | 4.3 | Very Slightly Soluble to Practically Insoluble | Polar aprotic solvent, less effective at solvating the potassium cation. The sodium salt is practically insoluble.[8][9] |

| N,N-Dimethylformamide (DMF) | 6.4 | Moderately Soluble | Highly polar aprotic solvent, known to dissolve some salts. The sodium salt shows moderate solubility.[9] |

| Acetonitrile | 5.8 | Slightly Soluble | Polar aprotic solvent. |

| Dichloromethane | 3.1 | Practically Insoluble | Non-polar solvent, poor interaction with the ionic solute. |

| Hexane | 0.1 | Practically Insoluble | Non-polar solvent, unable to overcome the lattice energy of the salt. |

Experimental Workflow for Solubility Determination

A systematic approach is required to accurately determine the solubility of potassium 2-(hydrogen phosphonooxy)acetamide in organic solvents. The following workflow outlines the key steps from preparation to analysis.

Figure 1: General workflow for the experimental determination of solubility.

Protocols for Solubility Determination

This section provides a detailed protocol for determining the solubility of potassium 2-(hydrogen phosphonooxy)acetamide using the equilibrium solubility method.

Materials and Equipment

-

Compound: High-purity potassium 2-(hydrogen phosphonooxy)acetamide

-

Solvents: HPLC-grade organic solvents (Methanol, Ethanol, Acetone, DMF, etc.)

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.[10][11][12][13][14]

-

Experimental Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of potassium 2-(hydrogen phosphonooxy)acetamide into a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A preliminary time-course study (e.g., sampling at 24, 48, and 72 hours) is recommended to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilute the filtered sample with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

-

Quantification by HPLC

A validated HPLC method is crucial for accurate quantification. As Fosfomycin lacks a strong chromophore, derivatization or the use of an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often required.[11][14]

Table 3: Example HPLC Conditions

| Parameter | Condition |

| Column | Mixed-mode or HILIC column suitable for polar compounds[11] |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., ammonium formate) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Detector | ELSD or MS |

Calibration: Prepare a series of standard solutions of potassium 2-(hydrogen phosphonooxy)acetamide of known concentrations in the same diluent as the samples. Generate a calibration curve by plotting the detector response against concentration.

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original solubility in the organic solvent using the following formula:

Solubility (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor

Molecular Interactions and Solubility

The solubility of potassium 2-(hydrogen phosphonooxy)acetamide is dictated by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

Figure 2: Key intermolecular forces influencing solubility.

For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the lattice energy of the solid (solute-solute interactions) and the cohesive forces within the solvent (solvent-solvent interactions). In the case of potassium 2-(hydrogen phosphonooxy)acetamide, the strong ionic and hydrogen bonding forces within the crystal lattice require a highly polar solvent capable of strong ion-dipole and hydrogen bonding interactions to achieve significant solubility.

Troubleshooting

Table 4: Common Issues and Solutions in Solubility Determination

| Issue | Possible Cause | Recommended Solution |

| Low/No detectable solubility | Compound is practically insoluble in the chosen solvent. | Select a more polar solvent. Consider using a co-solvent system. |

| Inconsistent results | Incomplete equilibration; Temperature fluctuations; Solvent evaporation. | Increase equilibration time; Ensure precise temperature control; Use tightly sealed vials. |

| Poor peak shape in HPLC | Inappropriate column or mobile phase; Sample overload. | Optimize HPLC method (e.g., different column, mobile phase pH); Dilute the sample. |

| Precipitation upon sampling | Temperature difference between equilibration and ambient conditions. | Maintain the temperature of the sample during filtration and handling. |

Conclusion

This application note provides a comprehensive framework for understanding and experimentally determining the solubility of potassium 2-(hydrogen phosphonooxy)acetamide in organic solvents. The highly polar nature of this antibiotic suggests limited solubility in most non-aqueous media, with more polar solvents like methanol and DMF being the most promising candidates for achieving appreciable concentrations. Accurate solubility data is indispensable for the rational design of formulations and purification processes in pharmaceutical development. The protocols and analytical considerations outlined herein provide a robust starting point for researchers to generate reliable and reproducible solubility profiles for this important antibiotic.

References

- A Subject Review on Some Analytical Methods for Determination of Fosfomycin Drugs. (2022). International Journal of Pharmaceutical and Life Sciences, 11(7).

- HPLC Methods for analysis of Fosfomycin. (n.d.).

- Sim, J. H., et al. (2022). Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS. Antibiotics, 11(1), 59.

- Conti, M., et al. (2024).

- Trajkovic, A., et al. (2022). Concepts for New Rapid Simple HPLC Method for Quantification of Fosfomycin Trometamol in Pharmaceutical Dosage Forms with Direct UV Detection. Scientia Pharmaceutica, 90(2), 35.

- Fosfomycin | Solubility of Things. (n.d.).

- How to determine the solubility of a substance in an organic solvent? (2024).

- EXPERIMENT 1 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- The structure of fosfomycin salts in solution and in the solid state by nuclear magnetic resonance spectroscopy and DFT calculations. (2018). Journal of Pharmaceutical and Biomedical Analysis, 159, 336-344.

- Solubility of Organic Compounds. (2023). University of Calgary.

- Solubility of Organic Compounds. (n.d.). Chemistry Steps.

- Fosfomycin sodium | 26016-99-9. (2023). Smolecule.

- Di Paolo, A., et al. (2023). Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy. Antibiotics, 12(9), 1438.

- A Real-world Study on Prescription Pattern of Fosfomycin in Critical Care Patients. (2021). Journal of the Association of Physicians of India, 69(11), 11-12.

- Solubility Measurement and Correlation of Fosfomycin Sodium in Six Organic Solvents and Different Binary Solvents at Temperatures between 283.15 and 323.15 K. (2018).

- Hashemian, S. M., et al. (2019). Fosfomycin: the characteristics, activity, and use in critical care. Therapeutics and Clinical Risk Management, 15, 435–446.

- Molecular structure of fosfomycin and pKa values derived from the pH-dependence of 31P and 13C NMR chemical shifts. (2018). Journal of Pharmaceutical and Biomedical Analysis, 151, 297-303.

- Dijkmans, A. C., et al. (2017). Fosfomycin: Pharmacological, Clinical and Future Perspectives. Antibiotics, 6(4), 24.

- Fosfomycin. (n.d.). PubChem.

- Acetamide. (n.d.). PubChem.

- Wallace, R. A. (1972). Solubility of Potassium Halides in Fused Acetamide. Inorganic Chemistry, 11(2), 414-416.

- Potassium hydrogen phosphonate. (n.d.). AERU - University of Hertfordshire.

- Potassium phosphonates. (n.d.). AERU - University of Hertfordshire.

- Showing Compound Acetamide (FDB008298). (n.d.). FooDB.

Sources

- 1. dovepress.com [dovepress.com]

- 2. Fosfomycin | C3H7O4P | CID 446987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability Study of Fosfomycin in Elastomeric Pumps at 4 °C and 34 °C: Technical Bases for a Continuous Infusion Use for Outpatient Parenteral Antibiotic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. Buy Fosfomycin sodium | 26016-99-9 | > 95% [smolecule.com]

- 10. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 11. helixchrom.com [helixchrom.com]

- 12. Quantification of Fosfomycin in Combination with Nine Antibiotics in Human Plasma and Cation-Adjusted Mueller-Hinton II Broth via LCMS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Sensitive Liquid Chromatography–Tandem Mass Spectrometry Method for Measuring Fosfomycin Concentrations in Human Prostatic Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Investigation of Potassium 2-(hydrogen phosphonooxy)acetamide

Introduction

Phosphonate-containing molecules represent a versatile class of compounds with significant potential in drug development and biotechnology.[1] Their structural similarity to naturally occurring phosphates, combined with the inherent stability of the carbon-phosphorus (C-P) bond to enzymatic hydrolysis, makes them attractive candidates for enzyme inhibitors, antiviral agents, and anticancer therapeutics.[1][2] Potassium 2-(hydrogen phosphonooxy)acetamide is a novel synthetic compound featuring a phosphonate group, an acetamide moiety, and a potassium salt. The presence of the phosphonate group suggests potential interactions with phosphate-binding enzymes, while the acetamide functionality could influence its solubility, stability, and interactions with biological targets.[3][4] The potassium salt form is expected to enhance its aqueous solubility.[5][6]

These application notes provide a comprehensive guide for the initial characterization and biological evaluation of Potassium 2-(hydrogen phosphonooxy)acetamide. The protocols outlined below are designed to establish a foundational understanding of the compound's physicochemical properties and to screen for potential therapeutic activities.

Part 1: Physicochemical Characterization

A thorough characterization of a novel compound is the bedrock of any subsequent biological investigation. The following protocols are designed to confirm the identity, purity, and key spectral features of Potassium 2-(hydrogen phosphonooxy)acetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H and ³¹P NMR will be crucial for confirming the structure of Potassium 2-(hydrogen phosphonooxy)acetamide.[7][8]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, given the potassium salt form).

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Expected signals would include those for the methylene protons of the acetamide and the proton attached to the phosphonate group.

-

The integration of these signals should correspond to the number of protons in the molecule.

-

-

³¹P NMR Acquisition:

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the expected molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[12]

Protocol:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound or use an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands for the following functional groups:

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.

Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water).

-

Data Acquisition: Use a high-resolution mass spectrometer (e.g., ESI-TOF) in negative ion mode to detect the [M-K]⁻ ion.

-

Data Analysis: Compare the experimentally determined mass to the calculated exact mass of the 2-(hydrogen phosphonooxy)acetamide anion to confirm the elemental composition.

Part 2: Solubility and Stability Assessment

Understanding the solubility and stability of a compound is critical for its formulation and for the design of reliable biological assays.

Aqueous Solubility

Protocol:

-

Prepare a series of concentrations of Potassium 2-(hydrogen phosphonooxy)acetamide in deionized water.

-

Visually inspect for complete dissolution.

-

For quantitative analysis, prepare a saturated solution, equilibrate, centrifuge, and measure the concentration of the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present, or a phosphorus assay).

Stability in Biological Media

Protocol:

-

Dissolve the compound in cell culture medium (e.g., DMEM) and phosphate-buffered saline (PBS) at a known concentration.

-

Incubate the solutions at 37°C.

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots and analyze for the parent compound using an appropriate method (e.g., HPLC).

-

Calculate the percentage of the compound remaining over time to assess its stability.

Part 3: Biological Activity Screening

The following protocols are designed to screen for potential anticancer, antiviral, and antimicrobial activities of Potassium 2-(hydrogen phosphonooxy)acetamide.

In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15] This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a cancer cell line.[16][17]

Protocol:

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate medium and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of Potassium 2-(hydrogen phosphonooxy)acetamide in cell culture medium and add them to the wells. Include a vehicle control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value.[18]

Hypothetical Data Presentation:

| Concentration (µM) | % Cell Viability |

| 0 (Control) | 100 |

| 1 | 95 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

| 200 | 15 |

In Vitro Antiviral Activity: Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC₅₀).[19]

Protocol:

-

Cell Culture: Grow a monolayer of a virus-susceptible cell line (e.g., Vero cells) in a 6-well plate.

-

Virus Infection: Infect the cell monolayer with a known titer of a virus (e.g., Herpes Simplex Virus-1, HSV-1).

-

Compound Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of Potassium 2-(hydrogen phosphonooxy)acetamide and a gelling agent (e.g., carboxymethyl cellulose).

-

Incubation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Visualization: Fix and stain the cells with a solution like crystal violet.

-

Plaque Counting: Count the number of plaques in each well.

-

EC₅₀ Calculation: Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC₅₀.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][20][21][22]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of a bacterial strain (e.g., E. coli) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of Potassium 2-(hydrogen phosphonooxy)acetamide in broth in a 96-well plate.[20]

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[20]

Visualizations

Caption: General workflow for the characterization and screening of a novel compound.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

References

- Elsevier. (2006).

-

ResearchGate. (2025). New in vitro method for evaluating antiviral activity of acyclic nucleoside phosphonates against plant viruses | Request PDF. [Link]

-

PubMed. (2010). Structural characterization and electrochemical properties of novel salicylidene phosphonate derivatives. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]

-

PMC. (2022). Synthesis and Biological Studies of Novel Aminophosphonates and Their Metal Carbonyl Complexes (Fe, Ru). [Link]

-

SciSpace. (2012). Synthesis and Characterization of Novel Phosphonate Derivatives of Imidazo[1,2-a]Pyridine. [Link]

-

Altogen Labs. (n.d.). Preclinical Studies: IC-50 Testing. [Link]

-

PMC. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

123pracovat. (2026). PhD position in phosphinate and phosphonate MOF chemistry. [Link]

-

Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols - 1st Edition. [Link]

-

LI-COR. (n.d.). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro.... [Link]

-

Spandidos Publications. (2019). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real‑time cell monitoring device. [Link]

-

WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Visikol. (2022). The Importance of IC50 Determination. [Link]

-

PMC. (n.d.). Overview of Biologically Active Nucleoside Phosphonates. [Link]

-

Cardiff University. (n.d.). Medicinal Chemistry of Phosphonate Prodrugs for Antiviral Therapy. [Link]

-

Wikipedia. (n.d.). Potassium. [Link]

-

PMC. (n.d.). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. [Link]

-

NIH. (n.d.). Synthesis of the 5-Phosphonopent-2-en-1-yl Nucleosides: A New Class of Antiviral Acyclic Nucleoside Phosphonates. [Link]

-

MDPI. (n.d.). Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. [Link]

-

DocShifter. (2024). What are New Drug Applications? A Complete Guide to NDAs. [Link]

- Google Patents. (n.d.).

-

Chemistry Stack Exchange. (2015). Why are potassium organic salts ever preferable to the sodium equivalents?. [Link]

-

PubMed. (2008). An ATR-FTIR Study of Different Phosphonic Acids in Aqueous Solution. [Link]

-

SlideShare. (n.d.). Application for New Drug Discovery (NDD) according to USFDA guidelines. [Link]

-

AVS Life Sciences. (n.d.). Master the New Drug Application Process in 4 Steps. [Link]

-

OSTI.gov. (n.d.). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. [Link]

-

IVT Network. (n.d.). The FDA's New Drug Approval Process: Development & Premarket Applications. [Link]

-

NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

-

ScienceDirect. (n.d.). Phosphorus-31 NMR: Principles and Applications. [Link]

-

ResearchGate. (n.d.). An ATR-FTIR study of different phosphonic acids in aqueous solution. [Link]

-

IUPAC-NIST Solubility Data Series. (n.d.). SOLUBILITY DATA SERIES. [Link]

-

MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. [Link]

-

PubMed. (1976). 31P NMR of phosphate and phosphonate complexes of metalloalkaline phosphatases. [Link]

-

[Link]. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

-

RSC Publishing. (n.d.). Synthesis, structural studies and biological properties of some phosphono-perfluorophenylalanine derivatives formed by SNAr reactions. [Link]

-

PubMed. (n.d.). Synthesis and biological applications of phosphinates and derivatives. [Link]

-

Utrecht University. (2024). The use of biological and computational tools to design, screen and synthesize new inhibitors of β-N-acetylglucosaminyl transferase. [Link]

-

ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

- 1. integra-biosciences.com [integra-biosciences.com]

- 2. routledge.com [routledge.com]

- 3. Overview of Biologically Active Nucleoside Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological applications of phosphinates and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potassium - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. api.pageplace.de [api.pageplace.de]

- 9. mdpi.com [mdpi.com]

- 10. osti.gov [osti.gov]

- 11. 31P NMR of phosphate and phosphonate complexes of metalloalkaline phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. altogenlabs.com [altogenlabs.com]

- 17. The Importance of IC50 Determination | Visikol [visikol.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 22. woah.org [woah.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Potassium 2-(hydrogen phosphonooxy)acetamide

Welcome to the technical support center for the synthesis and optimization of Potassium 2-(hydrogen phosphonooxy)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and maximize your yield and purity.

Our approach is built on explaining the 'why' behind each step, providing a causal link between experimental choices and outcomes. This document is structured to be a self-validating system, where understanding the mechanism informs the protocol and troubleshooting.

Table of Contents

-

Synthesis Overview & Mechanism

-

Frequently Asked Questions (FAQs)

-

Troubleshooting Guide

-

Detailed Experimental Protocols

-

Protocol 1: Synthesis of 2-(Hydrogen phosphonooxy)acetamide

-

Protocol 2: Formation and Isolation of the Monopotassium Salt

-

Protocol 3: Quality Control & Analysis

-

-

Data Summary Table

-

References

Synthesis Overview & Mechanism

The synthesis of Potassium 2-(hydrogen phosphonooxy)acetamide is typically a two-step process. The first step is the critical phosphorylation of the primary alcohol in 2-hydroxyacetamide. The second step involves the selective formation of the monopotassium salt of the resulting phosphonic acid.

Step 1: Phosphorylation of 2-Hydroxyacetamide This step involves converting the hydroxyl group of 2-hydroxyacetamide into a phosphate ester. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base like pyridine or triethylamine (TEA). The base serves to neutralize the HCl generated during the reaction.[1][2]

Step 2: Salt Formation The intermediate product is a dichlorophosphate ester, which is hydrolyzed during aqueous workup to yield 2-(hydrogen phosphonooxy)acetamide (the phosphonic acid). This acid is then carefully titrated with a potassium base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), to form the desired monopotassium salt.[3][4]

Below is a diagram illustrating the proposed reaction mechanism.

Frequently Asked Questions (FAQs)

Q1: Why is phosphorus oxychloride (POCl₃) used as the phosphorylating agent? A: POCl₃ is a highly reactive and effective phosphorylating agent for alcohols. Its phosphorus atom is highly electrophilic, making it susceptible to nucleophilic attack by the hydroxyl group of 2-hydroxyacetamide. The P-Cl bonds are good leaving groups, facilitating the reaction. It is often preferred over agents like polyphosphoric acid (PPA) for its higher reactivity at lower temperatures, which can be crucial for sensitive substrates.[5][6]

Q2: What is the role of pyridine in the first step? A: Pyridine acts as a mild, non-nucleophilic base. Its primary role is to scavenge the two equivalents of hydrochloric acid (HCl) that are produced during the formation of the phosphate ester. This prevents the HCl from catalyzing side reactions, such as dehydration or hydrolysis of the starting material or product.[2]

Q3: Can I use a different base, like triethylamine (TEA) or sodium hydroxide? A: Triethylamine is a suitable alternative to pyridine and functions similarly. However, strong nucleophilic bases like sodium hydroxide are not recommended for the phosphorylation step. They would readily react with POCl₃ in a highly exothermic and uncontrolled manner and could hydrolyze the amide functionality of the starting material.

Q4: How critical is the stoichiometry of the potassium base in the salt formation step? A: It is extremely critical. The target molecule is a monopotassium salt. Using one equivalent of a strong base like KOH will deprotonate the most acidic proton of the phosphonic acid group. Adding excess base can lead to the formation of the dipotassium salt, which will alter the compound's physical properties (e.g., solubility, hygroscopicity) and biological activity.[4] Careful pH monitoring or slow, stoichiometric addition is essential.

Q5: My final product is a sticky oil, not a solid. Is this normal? A: Phosphonic acids and their salts are notoriously difficult to crystallize and are often hygroscopic, appearing as sticky oils or gums.[4] This is a common issue. See the Troubleshooting Guide (Problem 4) for detailed strategies on how to induce crystallization and obtain a solid product.

Q6: How stable is the final product? A: Organophosphate esters can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[7] The final product, as a salt, should be reasonably stable when stored in a dry, cool environment. Avoid exposure to moisture and extreme pH to prevent degradation back to 2-hydroxyacetamide and phosphoric acid.

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving common issues encountered during the synthesis.

Problem 1: Low or No Yield of the Phosphorylated Product

-

Possible Cause A: Inactive or Degraded Reagents.

-

Explanation: POCl₃ is highly sensitive to moisture and will hydrolyze to phosphoric acid and HCl, rendering it ineffective. Pyridine and other anhydrous solvents must be completely dry.

-

Solution: Use a freshly opened bottle of POCl₃ or distill it before use. Ensure all solvents are rigorously dried over molecular sieves or another appropriate drying agent. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

-

-

Possible Cause B: Incorrect Reaction Temperature.

-

Explanation: The initial reaction of 2-hydroxyacetamide with POCl₃ is exothermic. If the temperature is too high initially, side reactions can occur. If the temperature is too low during the reaction period, the activation energy may not be overcome.

-

Solution: Add the POCl₃ dropwise to the solution of 2-hydroxyacetamide in pyridine at 0°C to control the initial exotherm. After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently (e.g., 40-50°C) to drive it to completion. Monitor by TLC.

-

-

Possible Cause C: Premature Hydrolysis during Workup.

-

Explanation: The intermediate chlorophosphate is highly reactive. Quenching the reaction improperly can lead to the hydrolysis of the desired product back to the starting material.

-

Solution: Quench the reaction by slowly pouring it onto crushed ice. This rapidly hydrolyzes the excess POCl₃ and the intermediate to the phosphonic acid while keeping the temperature low to minimize degradation.

-

Problem 2: Product is Impure (Multiple Spots on TLC, Extra Peaks in NMR)

-

Possible Cause A: Presence of Unreacted 2-Hydroxyacetamide.

-